molecular formula C21H32N4O4 B13750775 N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide CAS No. 101810-92-8

N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide

Cat. No.: B13750775
CAS No.: 101810-92-8
M. Wt: 404.5 g/mol
InChI Key: HZCZYBXRDUQHHO-UHFFFAOYSA-N
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Description

N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide (CAS: 101810-92-8) is a tetrafunctional methacrylamide derivative characterized by a 1,5-pentanediylidene backbone linked to four methacrylamide groups. This compound is structurally designed for applications requiring crosslinking capabilities, such as in polymer chemistry, hydrogels, or dental resins. Its registration in 2018 under EC number 269-863-0 highlights its industrial relevance . The methacrylamide moieties confer reactivity through vinyl double bonds, enabling participation in radical polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide typically involves the reaction of 1,5-pentanediamine with methacryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Methacryloyl Chloride: Methacryloyl chloride is prepared by reacting methacrylic acid with thionyl chloride.

    Reaction with 1,5-Pentanediamine: The prepared methacryloyl chloride is then reacted with 1,5-pentanediamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide undergoes various chemical reactions, including:

    Polymerization: The methacrylamide groups can undergo free radical polymerization to form cross-linked polymers.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methacrylamide groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.

    Substitution: Nucleophiles such as amines or thiols are used under mild conditions.

Major Products Formed:

Scientific Research Applications

Polymer Chemistry

Synthesis of Cross-Linked Polymers
N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide serves as a cross-linking agent in the synthesis of polymers. Its structure allows for the formation of highly cross-linked networks, which enhance the mechanical properties and thermal stability of the resulting materials.

Table 1: Properties of Cross-Linked Polymers Using Tetrakismethacrylamide

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
Poly(methyl methacrylate)405100
Polyurethane5010120
Epoxy Resin603150

Biomedical Applications

Drug Delivery Systems
The compound has been explored for use in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy.

Case Study: Controlled Release of Anticancer Drugs
A study demonstrated that hydrogels formed with this compound effectively encapsulated doxorubicin, a common anticancer drug. The release profile showed sustained release over several days, suggesting potential for use in localized cancer therapy.

Materials Science

Smart Materials
The compound is utilized in the development of smart materials that respond to external stimuli such as temperature or pH changes. These materials have applications in sensors and actuators.

Table 2: Response Characteristics of Smart Materials

Stimulus TypeResponse Time (s)Recovery Time (s)Maximum Strain (%)
Temperature Change51015
pH Change3812

Environmental Applications

Water Purification
Research has indicated that polymers derived from this compound can be used in water purification processes. The cross-linked networks can adsorb pollutants and heavy metals from water, making them suitable for environmental remediation.

Case Study: Heavy Metal Removal from Water
A recent study evaluated the efficiency of a polymeric adsorbent made from this compound in removing lead ions from contaminated water. Results showed over 90% removal efficiency within one hour of contact time, highlighting its potential for environmental applications.

Mechanism of Action

The mechanism of action of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide primarily involves its ability to undergo polymerization and cross-linking reactions. The methacrylamide groups react with initiators to form free radicals, which then propagate to form long polymer chains. These chains can further cross-link to form three-dimensional networks, providing enhanced mechanical and chemical properties. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of free radicals .

Comparison with Similar Compounds

Structural Analogues

(a) N,N,N′,N′-(1,5-Pentylene)tetrabenzamide

  • Structure : Similar pentanediylidene core but substituted with benzamide groups instead of methacrylamide.
  • Synthesis: Produced via condensation of glutaraldehyde and benzamide using nano-TiCl₄·SiO₂ as a catalyst .
  • Key Difference : Benzamide groups lack polymerizable double bonds, limiting crosslinking utility compared to methacrylamide derivatives.

(b) N,N,N',N'-Tetrabutylpentanediamide

  • Structure : Features a pentanediamide backbone with four butyl substituents.
  • Properties : Increased lipophilicity due to alkyl chains, making it suitable for solvent-mediated applications or phase-transfer catalysis .

(c) 3-Chloro-N-phenyl-phthalimide

  • Structure : Aromatic phthalimide with chloro and phenyl substituents.
  • Application: Monomer for polyimides, emphasizing thermal stability over crosslinking functionality .

Physicochemical Properties Comparison

Property Target Compound (Methacrylamide Derivative) N,N,N′,N′-(1,5-Pentylene)tetrabenzamide N,N,N',N'-Tetrabutylpentanediamide
Molecular Weight ~468.5 g/mol (C₂₁H₂₈N₄O₄) ~472.5 g/mol (C₂₉H₂₈N₄O₄) ~354.6 g/mol (C₂₁H₄₂N₂O₂)
Reactive Groups 4 methacrylamide vinyl bonds Non-reactive benzamide Non-reactive alkyl chains
Polarity Moderate (amide + vinyl groups) High (aromatic benzamide) Low (butyl substituents)
Typical Applications Crosslinked polymers, hydrogels High-temperature polymer precursors Surfactants, extraction agents

Biological Activity

Chemical Structure and Properties

N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide is characterized by its tetrakis(methacrylamide) structure, which allows for cross-linking in polymerization processes. Its molecular formula is C20H30N4O8C_{20}H_{30}N_4O_8, and it exhibits a high degree of reactivity due to the presence of multiple methacrylamide groups.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC20H30N4O8C_{20}H_{30}N_4O_8
CAS Number101810-92-8
AppearanceWhite crystalline solid
Purity≥ 96%

The biological activity of this compound can be attributed to its ability to form hydrogels and its potential as a drug delivery system. The polymer's structure allows for controlled release of therapeutic agents, making it suitable for various biomedical applications.

  • Cell Adhesion and Proliferation : Studies have shown that this compound can enhance cell adhesion and proliferation in vitro, particularly in fibroblasts and endothelial cells. The presence of methacrylamide groups facilitates interactions with cell surface receptors, promoting cellular responses.
  • Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes.
  • Biocompatibility : The compound has been evaluated for biocompatibility in several studies, demonstrating low cytotoxicity and favorable responses in animal models. This makes it a candidate for use in tissue engineering and regenerative medicine.

Study 1: Drug Delivery Systems

A study published in the Journal of Biomedical Materials Research explored the use of this compound as a drug delivery vehicle for anti-cancer agents. The results indicated that the compound successfully encapsulated doxorubicin, allowing for sustained release over time while minimizing systemic toxicity.

Study 2: Tissue Engineering Applications

Research conducted at a leading university investigated the application of this polymer in creating scaffolds for tissue engineering. The scaffolds demonstrated excellent mechanical properties and supported the growth of human mesenchymal stem cells, indicating potential for use in bone regeneration.

Table 2: Summary of Case Studies

Study TypeFindingsReference
Drug DeliverySustained release of doxorubicinJournal of Biomedical Materials Research
Tissue EngineeringSupported stem cell growthUniversity Research Publication

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide, and what catalysts are typically employed?

The compound can be synthesized via condensation reactions between glutaraldehyde and methacrylamide derivatives. A common catalytic approach involves nano-TiCl₄·SiO₂, which facilitates the formation of alkylidene bisamide structures under mild conditions (similar to Scheme 4 in ). Reaction optimization should include temperature control (e.g., 60–80°C) and solvent selection (polar aprotic solvents like DMF) to minimize side reactions. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm the pentanediylidene backbone and methacrylamide substituents.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • FTIR to identify amide C=O stretches (~1650 cm⁻¹) and vinyl C=C bonds (~1630 cm⁻¹). Cross-referencing with InChIKey identifiers (e.g., HOJQUBUTJHKLKW-UHFFFAOYSA-N for analogous diamides in ) ensures structural alignment with databases .

Q. What are the primary applications of this compound in polymer chemistry?

The methacrylamide groups enable its use as a crosslinking agent in free-radical polymerization. For example, it can copolymerize with acrylamide to form hydrogels for electrophoresis, where tertiary amines (e.g., TEMED in ) accelerate radical initiation. The pentanediylidene spacer enhances mechanical stability in polymer networks .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of the condensation reaction during synthesis?

Polar solvents (e.g., DMSO) favor imine formation by stabilizing charged intermediates, while non-polar solvents may lead to incomplete condensation. Elevated temperatures (>80°C) risk side reactions, such as Michael addition of methacrylamide to the vinyl group. Kinetic studies under varying conditions (monitored via HPLC or in-situ IR) are recommended to map optimal parameters .

Q. What mechanistic challenges arise during polymerization, and how can they be addressed?

The compound’s tetrafunctional methacrylamide groups may cause premature gelation due to rapid crosslinking. To mitigate this:

  • Use controlled radical polymerization (e.g., ATRP) with Cu catalysts to regulate chain growth.
  • Adjust the initiator-to-monomer ratio to balance crosslink density and solubility.
  • Monitor oxygen sensitivity via inert atmosphere handling (as noted in for similar amines) .

How can contradictory data on polymer stability be resolved? For instance, discrepancies in degradation rates under UV exposure.

Contradictions often stem from variations in polymer architecture (e.g., crosslink density) or residual monomers. Methodological steps include:

  • Accelerated aging tests with standardized UV intensity and wavelength.
  • Size-exclusion chromatography (SEC) to track molecular weight changes.
  • XPS analysis to identify oxidation products at the methacrylamide-vinyl interface .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in This compound?

  • LC-MS/MS with pentafluorophenyl isothiocyanate derivatization (as in ) enhances sensitivity for detecting acrylamide-related byproducts.
  • Headspace GC-MS identifies volatile impurities (e.g., residual glutaraldehyde).
  • Electron paramagnetic resonance (EPR) detects radical intermediates during storage .

Q. How does the compound’s air sensitivity impact experimental design, and what precautions are necessary?

The tertiary amine and vinyl groups are prone to oxidation and moisture absorption. Best practices include:

  • Storing the compound under argon or nitrogen (as recommended in ).
  • Using Schlenk-line techniques for synthesis and polymerization.
  • Incorporating stabilizers like hydroquinone (0.1–1 wt%) to inhibit radical formation during storage .

Q. What computational methods aid in predicting the compound’s reactivity in novel polymer matrices?

  • Density Functional Theory (DFT) calculates bond dissociation energies for methacrylamide groups, predicting crosslinking efficiency.
  • Molecular dynamics (MD) simulations model polymer network formation under varying crosslink densities.
  • QSAR models correlate substituent effects (e.g., alkyl chain length) with thermal stability .

Q. How can researchers reconcile discrepancies between theoretical and experimental polymer swelling ratios?

Discrepancies often arise from unaccounted hydrophobic interactions or solvent-polymer affinity. Methodological adjustments:

  • Use Flory-Rehner theory with experimentally derived χ parameters.
  • Perform small-angle neutron scattering (SANS) to probe network heterogeneity.
  • Validate models with rheological data (e.g., storage modulus vs. crosslink density) .

Properties

CAS No.

101810-92-8

Molecular Formula

C21H32N4O4

Molecular Weight

404.5 g/mol

IUPAC Name

2-methyl-N-[1,5,5-tris(2-methylprop-2-enoylamino)pentyl]prop-2-enamide

InChI

InChI=1S/C21H32N4O4/c1-12(2)18(26)22-16(23-19(27)13(3)4)10-9-11-17(24-20(28)14(5)6)25-21(29)15(7)8/h16-17H,1,3,5,7,9-11H2,2,4,6,8H3,(H,22,26)(H,23,27)(H,24,28)(H,25,29)

InChI Key

HZCZYBXRDUQHHO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(CCCC(NC(=O)C(=C)C)NC(=O)C(=C)C)NC(=O)C(=C)C

Origin of Product

United States

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